Antibacterial Activity: 6-Chloro Derivative Exhibits 2-fold Lower MIC Than 6-Fluoro Analog Against Gram-Positive Pathogens
In a direct head-to-head comparison, 6-chloro-4-hydroxyquinolin-2(1H)-one demonstrates superior antibacterial potency relative to its 6-fluoro analog. The minimal inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 25923) for the 6-chloro compound is 8 µg/mL, whereas the 6-fluoro derivative requires 16 µg/mL to achieve the same inhibition [1]. This 2-fold improvement in potency is attributed to the larger van der Waals radius and higher polarizability of chlorine, which enhances hydrophobic interactions with the bacterial target [2].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 8 µg/mL against S. aureus |
| Comparator Or Baseline | 6-fluoro-4-hydroxyquinolin-2(1H)-one: 16 µg/mL against S. aureus |
| Quantified Difference | 2-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay, S. aureus ATCC 25923, 37°C, 24h incubation |
Why This Matters
Lower MIC translates to higher potency at reduced concentrations, making the 6-chloro derivative a more efficient starting point for antimicrobial lead optimization.
- [1] M. Rbaa et al., 'Synthesis and antimicrobial activity of novel quinoline derivatives,' Journal of Molecular Structure, vol. 1205, 127587, 2020. View Source
- [2] C. Hansch, A. Leo, D. Hoekman, 'Exploring QSAR: Hydrophobic, Electronic, and Steric Constants,' ACS Professional Reference Book, 1995. View Source
